An In-depth Technical Guide to Formamidine-13C Acetate: Properties, Synthesis, and Applications in Isotopic Labeling
An In-depth Technical Guide to Formamidine-13C Acetate: Properties, Synthesis, and Applications in Isotopic Labeling
This guide provides a comprehensive technical overview of Formamidine-13C Acetate, a critical isotopically labeled reagent for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, structural significance, synthesis, and pivotal applications, offering field-proven insights into its use in modern scientific investigation.
Introduction: The Significance of Formamidine-13C Acetate
Formamidine-13C Acetate is the acetate salt of formamidine in which the central carbon atom is the stable, heavy isotope carbon-13 (¹³C). This isotopic enrichment makes it an invaluable tool in a variety of research applications, particularly those involving Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The primary utility of this compound lies in its function as a versatile building block. It serves as a ¹³C-labeling agent for the synthesis of more complex molecules, allowing scientists to trace metabolic pathways, elucidate reaction mechanisms, and study molecular structures with high precision. Its acetate salt form is notably stable and non-hygroscopic, a significant advantage over the deliquescent hydrochloride salt, making it easier to handle and store in a laboratory setting.[1]
Chemical Structure and Physicochemical Properties
Formamidine-13C Acetate consists of a ¹³C-labeled formamidinium cation and an acetate anion. The positive charge on the formamidinium cation is delocalized across the two nitrogen atoms and the central carbon atom.
Chemical Structure
The structure of Formamidine-13C Acetate is represented as follows:
Caption: Structure of Formamidine-13C Acetate salt.
Physicochemical Data
The key properties of Formamidine-13C Acetate are summarized below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄O₂ . ¹³CH₄N₂ | [2] |
| Molecular Weight | ~105.1 g/mol | [2][3] |
| Accurate Mass | 105.062 | [2] |
| CAS Number | 1215714-80-9 | [2] |
| Unlabeled CAS Number | 3473-63-0 | [2] |
| Appearance | White crystalline solid/powder | [4][5] |
| Melting Point | 158 - 164 °C (decomposes) | [5][6][7] |
| Solubility | Highly soluble in water (832 g/L) | [4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| pH | 8 (400 g/L in H₂O at 20 °C) | [8] |
| Storage Conditions | Store below +30°C in a dry, well-ventilated place.[4][8] | [4][8] |
| Stability | The product is chemically stable under standard ambient conditions.[6][8] Unlike the hydrochloride salt, the acetate is not hygroscopic.[1][4] | [1][4][6][8] |
Synthesis and Rationale
The synthesis of unlabeled formamidine acetate is well-documented and typically involves reacting triethyl orthoformate with glacial acetic acid, followed by the introduction of ammonia.[1] For the ¹³C-labeled variant, the synthesis must start with a precursor already containing the ¹³C isotope. A common and efficient method is the catalytic hydrogenation of ¹³C-labeled cyanamide.
Synthetic Rationale:
A process described for the unlabeled compound involves the hydrogenation of cyanamide in an aqueous acetic acid solution using a palladium-based catalyst.[9] This method is advantageous as it can produce very pure formamidine acetate in high yield.[9] Adapting this for the labeled compound would involve using ¹³C-cyanamide as the starting material. The palladium catalyst facilitates the reduction of the nitrile group of cyanamide to the formamidine structure, while the acetic acid provides the counter-ion and the appropriate reaction medium.
This approach is often preferred over methods starting from toxic precursors like hydrogen cyanide or those requiring cumbersome reagents like Raney nickel.[1][10]
Core Applications in Scientific Research
The primary value of Formamidine-13C Acetate is as a precursor for introducing a ¹³C label into various organic molecules.
Synthesis of Labeled Heterocycles
Formamidine is a classic reagent for constructing nitrogen-containing heterocyclic rings due to its N-C-N structure. It is widely used as a condensing agent for preparing pyrimidine and imidazole heterocycles.[4][11] By using Formamidine-13C Acetate, researchers can specifically label one of the carbon atoms in the resulting ring system.
This is crucial for:
-
Pharmaceutical Development: Synthesizing labeled active pharmaceutical ingredients (APIs) or their intermediates to study their metabolic fate (ADME - Absorption, Distribution, Metabolism, and Excretion).[7][12] It has been used in the synthesis of anti-tumor drugs and antifungal agents.[7]
-
Mechanistic Studies: Following the transformation of the labeled carbon through a complex reaction sequence to validate a proposed chemical mechanism.
Isotopic Labeling for NMR and Mass Spectrometry
Isotopic labeling is fundamental to modern metabolomics and structural biology.[13] While compounds like ¹³C-glucose or ¹³C-acetate are used for uniform labeling of biomolecules in cell culture[14][15][16], Formamidine-13C Acetate is used for targeted chemical synthesis.
-
NMR Spectroscopy: The presence of a ¹³C nucleus at a specific position in a molecule provides a powerful probe for structural analysis. It gives a distinct signal in ¹³C NMR spectra and can create observable coupling patterns in ¹H NMR, aiding in the complete assignment of complex structures.[17][18]
-
Mass Spectrometry: In MS, the ¹³C label results in a compound that is one mass unit heavier (M+1) than its unlabeled counterpart. This mass shift allows for the unambiguous tracking of labeled molecules and their metabolites in complex biological matrices, facilitating quantitative metabolic flux analysis.
Experimental Protocol: Synthesis of a ¹³C-Labeled Pyrimidine
This protocol describes a representative workflow for using Formamidine-13C Acetate to synthesize a labeled pyrimidine derivative, a common core in many biologically active molecules.
Objective: To synthesize 4-amino-2-phenyl-[2-¹³C]pyrimidine from benzoylacetonitrile and Formamidine-13C Acetate.
Workflow Diagram:
Caption: Workflow for ¹³C-labeled pyrimidine synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Sodium ethoxide is generated in situ to act as a strong base. This is crucial for deprotonating the active methylene group of benzoylacetonitrile in the next step to form the reactive nucleophile.
-
-
Enolate Formation: To the sodium ethoxide solution, add benzoylacetonitrile (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes.
-
Addition of Labeled Reagent: Add Formamidine-13C Acetate (1.2 equivalents) to the reaction mixture.
-
Trustworthiness: Using a slight excess of the formamidine reagent ensures the complete consumption of the more expensive benzoylacetonitrile precursor.
-
-
Cyclocondensation Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Slowly add water to the flask until a precipitate forms. Collect the solid product by vacuum filtration and wash with cold water.
-
Self-Validation: The precipitation of the product upon water addition indicates successful formation of the less polar pyrimidine product from the soluble salt intermediates.
-
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 4-amino-2-phenyl-[2-¹³C]pyrimidine.
-
Analytical Validation: Confirm the structure and isotopic incorporation by:
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak at M+1 compared to an unlabeled standard.
-
¹³C NMR: A strong, distinct signal will be present for the labeled C2 carbon of the pyrimidine ring.
-
¹H NMR: Protons adjacent to the ¹³C label may exhibit C-H coupling, providing further structural confirmation.
-
Safety and Handling
Based on available Safety Data Sheets (SDS), Formamidine Acetate requires careful handling.
-
Hazards: It is classified as a skin sensitizer and may cause an allergic skin reaction.[18] Dust inhalation should be avoided.[6][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses or face shields, and a dust mask (type N95 or equivalent) when handling the solid.[6]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[20] Avoid generating dust.[6] Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials like strong oxidizing agents.[5][8] The acetate salt's non-hygroscopic nature simplifies storage compared to its hydrochloride counterpart.[1][4]
Conclusion
Formamidine-13C Acetate is a highly valuable and versatile reagent in chemical and biomedical research. Its utility as a stable, easy-to-handle precursor for introducing a ¹³C label into heterocyclic compounds makes it an indispensable tool for drug metabolism studies, mechanistic investigations, and advanced structural analysis by NMR and mass spectrometry. The clear advantages of the acetate salt over other forms, combined with established synthetic protocols, ensure its continued importance in the toolkit of the modern scientist.
References
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PubChem. (n.d.). Formamidine acetate (1:1). National Center for Biotechnology Information. Retrieved from [Link]
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Gautier, A., et al. (2024). Using ¹³C enriched acetate in isotope labelling incubation experiments: a note of caution. Isotopes in Environmental and Health Studies, 60(1), 66-73. Retrieved from [Link]
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Taylor, E. C., & Ehrhart, W. A. (1966). Formamidine acetate. Organic Syntheses, 46, 39. Retrieved from [Link]
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Zhishang Bio. (2024). Formamidine Acetate CAS 3473-63-0. Retrieved from [Link]
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Chemsrc. (n.d.). Formamidine acetate (CAS#:3473-63-0). Retrieved from [Link]
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Venters, R. A., et al. (1995). Uniform ¹³C isotope labeling of proteins with sodium acetate for NMR studies: application to human carbonic anhydrase II. Journal of Biomolecular NMR, 5(4), 339-344. Retrieved from [Link]
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Batey, R. T., et al. (1995). Preparation of carbon-13 labeled ribonucleotides using acetate as an isotope source. Nucleic Acids Research, 23(23), 4941-4942. Retrieved from [Link]
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